



Part 1: YM-1 (Chil3), the Murine Chitinase-like Protein

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YM-1, also known as Chitinase-like protein 3 (Chil3), is a secreted protein expressed by alternatively activated macrophages and neutrophils in rodents. It is a member of the chitinase-like protein (CLP) family and, despite its structural similarity to chitinases, lacks enzymatic activity. **YM-1** is a key marker for M2 macrophages and is involved in various inflammatory and immune responses.

Chemical Structure and Properties

The crystal structure of **YM-1** has been determined at a resolution of 1.31 Å. It is a monomeric protein with a total molecular weight of approximately 42.37 kDa. The structure consists of 373 modeled residues and a total atom count of 3,485. A more recent analysis of recombinant **YM-1** crystals determined a molecular weight of 44.54 kDa with 373 modeled residues.

Table 1: Structural Properties of Murine **YM-1** Protein



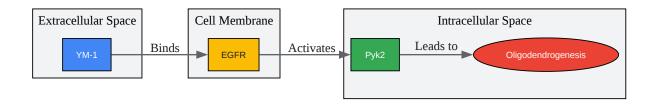
Property	Value (PDB ID: 1VF8)	Value (PDB ID: 8P8Q)
Total Structure Weight	42.37 kDa	44.54 kDa
Atom Count	3,485	3,220
Modeled Residue Count	373	373
Deposited Residue Count	377	396
Unique Protein Chains	1	1
Resolution (X-ray)	1.31 Å	1.79 Å

Biological Function and Signaling Pathways

YM-1 plays a significant role in type 2 immunity and inflammatory diseases. It is induced by the cytokines IL-4 and IL-13 via the STAT6 signaling pathway. In the central nervous system, **YM-1** has been proposed to bind to the epidermal growth factor receptor (EGFR) on neural stem cells, activating the **YM-1**-EGFR-Pyk2 pathway and promoting oligodendrogenesis.

In allergic lung inflammation, crystalline **YM-1**, but not the soluble form, can act as a type 2 immune adjuvant, stimulating innate and adaptive immunity by triggering dendritic cells (DCs).

A proposed signaling pathway for **YM-1** in the central nervous system is depicted below.



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YM-1-EGFR-Pyk2 signaling pathway in the CNS.

Experimental Protocols

Foundational & Exploratory





A detailed protocol for the production of recombinant **YM-1** is available and involves the following key steps:

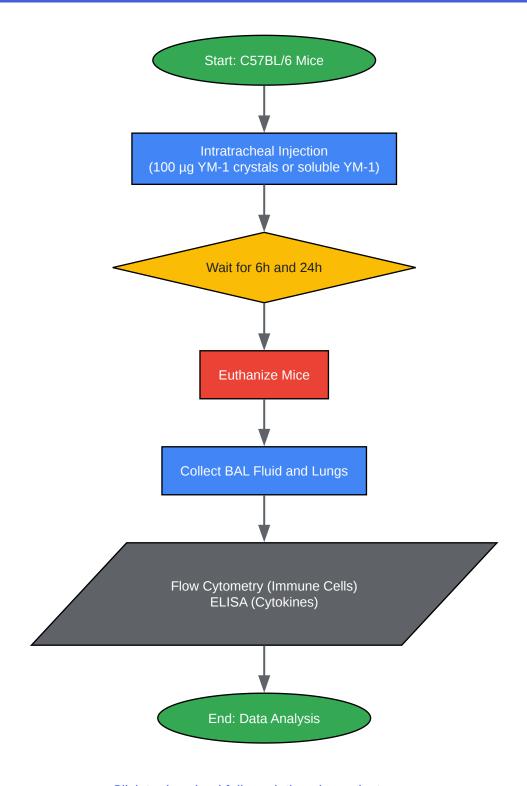
- Gene Synthesis and Transfection: A synthetic, codon-optimized DNA sequence for murine **YM-1** is transfected into FreeStyle 293-F cells using linear polyethylenimine (PEI).
- Protein Collection and Purification: The conditioned medium containing the secreted YM-1
 protein is collected four days post-transfection. The protein is then purified using Q
 Sepharose anion exchange chromatography followed by size-exclusion chromatography.
- Crystallization: Recombinant YM-1 is crystallized using the vapor diffusion sitting drop method with a mother liquor containing 0.1 M sodium cacodylate (pH 6.5) and 1.4 M sodium acetate.

To study the innate immune response to **YM-1**, the following experimental workflow is employed:

- Animal Model: Wild-type C57BL/6 mice are used.
- Administration: Mice are intratracheally (i.t.) injected with 100 μ g of **YM-1** crystals or 100 μ g of soluble **YM-1** in 80 μ l of PBS.
- Sample Collection: At 6 and 24 hours post-injection, mice are euthanized, and bronchoalveolar lavage (BAL) fluid and lungs are collected for analysis.
- Analysis: Immune cell influx in the lungs is analyzed by flow cytometry. Cytokine levels (e.g., IL-6, TNFα, IL-1β, IL-33) in BAL fluid and lung tissue are measured by ELISA.

The workflow for this in vivo experiment is illustrated below.





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Experimental workflow for in vivo innate immune response analysis.

Part 2: YM-1, the Small Molecule Hsp70 Inhibitor



YM-1 (also known as YM-01) is a synthetic, orally active small molecule that functions as an allosteric inhibitor of Heat shock protein 70 (Hsp70). It is an analog of MKT-077 and has demonstrated anti-cancer activity.

Chemical Structure and Formula

The chemical formula for **YM-1** is C20H20ClN3OS2. Its systematic name is 2-((Z)-((E)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)-1-methylpyridin-1-ium chloride.

Table 2: Chemical Properties of YM-1 Small Molecule

Property	Value	
Chemical Formula	C20H20CIN3OS2	
Molecular Weight	417.97 g/mol	
CAS Number	409086-68-6	
Appearance	Brown to reddish-brown solid	
SMILES	CN(C1=CC=CC=C1S/2)C2=C3C(N(CC)/C(S\3) =C/C4=INVALID-LINKC=CC=C4)=O	
Alternative Names	YM-01, YM01, Heat Shock 70 kDa Protein Activator, Hsp70 Chemical Co-Chaperone	

A tosylate salt of **YM-1** has also been described with the chemical formula C27H27N3O4S3 and a molar mass of 553.71 g/mol .

Biological Activity and Quantitative Data

YM-1 binds to the nucleotide-binding domain of Hsp70, adjacent to the ATP/ADP binding pocket, and converts Hsp70 to its tight-affinity conformation. This action inhibits the J-domain-stimulated ATP turnover rate and blocks the interaction between Hsc70 and BAG1.

The biological effects of YM-1 have been quantified in several studies:

Table 3: Quantitative Biological Data for YM-1 Small Molecule



Parameter	Cell Line / System	Concentration / Value	Effect
Hsp70 Binding Efficacy (IC50)	In vitro	8.2 μΜ	Converts Hsp70 to its tight-affinity conformation.
Induction of Cell Death	HeLa cells	5 and 10 μM (24 and 48 hours)	Induces apoptosis.
Growth Arrest	hTERT-RPE1 cells	5 and 10 μM (24 and 48 hours)	Arrests cell growth.
Protein Regulation	HeLa cells	10 μM (48 hours)	Up-regulates p53 and p21; down-regulates FoxM1 and survivin.
nNOS Ubiquitination	Not specified	0.1, 0.5, and 1 μM (24 hours)	Promotes ubiquitination of neuronal nitric oxide synthase.
Reduction of Tau Levels	HeLa, neuroblastoma, primary neurons	Low micromolar (EC50)	Reduces levels of endogenous and overexpressed tau protein.
Anti-cancer Activity (EC50)	Various cancer cell lines	Low micromolar	Exhibits cytotoxic effects.

Experimental Protocols

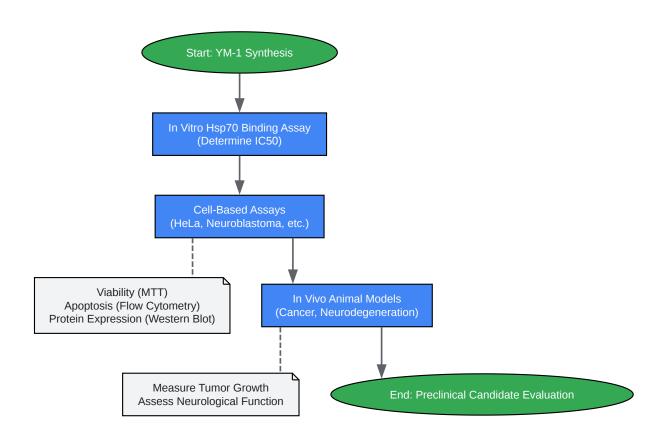
Detailed experimental protocols for the synthesis and in vitro/in vivo testing of the **YM-1** small molecule are not extensively described in the provided search results. However, typical experiments to assess its activity would include:

In Vitro Hsp70 Binding Assay: To determine the IC50 value, various concentrations of YM-1
would be incubated with purified Hsp70, and the binding affinity would be measured using
techniques such as fluorescence polarization or surface plasmon resonance.



- Cell Viability and Apoptosis Assays: Cancer cell lines (e.g., HeLa) would be treated with a
 range of YM-1 concentrations. Cell viability could be assessed using an MTT or similar
 assay, while apoptosis could be measured by flow cytometry using Annexin V/propidium
 iodide staining.
- Western Blot Analysis: To investigate the effect on protein expression, cells treated with YM 1 would be lysed, and protein levels of p53, p21, FoxM1, survivin, and tau would be
 quantified by Western blotting.
- In Vivo Efficacy Studies: In animal models of cancer or neurodegenerative disease, YM-1
 would be administered orally, and tumor growth or neurological function would be monitored
 over time.

A logical workflow for the preclinical evaluation of the **YM-1** small molecule is presented below.



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Logical workflow for the preclinical evaluation of **YM-1** inhibitor.

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